molecular formula C33H32BrCl2N3O4 B12404896 PD-1/PD-L1-IN-18

PD-1/PD-L1-IN-18

Cat. No.: B12404896
M. Wt: 685.4 g/mol
InChI Key: NLRBJRMQHYWLTE-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in cancer immune evasion by suppressing T-cell activation . Preclinical studies suggest this compound disrupts the PD-1/PD-L1 interaction by binding to the PD-L1 protein, thereby restoring T-cell-mediated antitumor immunity .

Properties

Molecular Formula

C33H32BrCl2N3O4

Molecular Weight

685.4 g/mol

IUPAC Name

4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H

InChI Key

NLRBJRMQHYWLTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .

Scientific Research Applications

PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .

Comparison with Similar Compounds

Structural and Binding Affinity Differences

Small-molecule PD-1/PD-L1 inhibitors are distinguished by their chemical structures and binding kinetics:

  • PGG (Pentagalloylglucose) : Exhibits a KD of 1.2 µM for PD-L1, as shown by surface plasmon resonance (SPR) measurements .
  • Ellagic Acid (EA) : Binds PD-L1 with a KD of 0.8 µM, demonstrating moderate affinity .
  • TA (Tannic Acid) : Blocks PD-1/PD-L1 interaction with a KD of 0.5 µM, outperforming kaempferol (KD = 2.1 µM) .


Table 1: Binding Parameters of Selected Inhibitors

Compound Target KD (µM) Reference
PD-1/PD-L1-IN-18 PD-L1 ~0.01 (estimated)
PGG PD-L1 1.2
TA PD-L1 0.5
EA PD-L1 0.8

Clinical and Preclinical Efficacy

  • This compound: Preclinical models show tumor regression in melanoma and non-small-cell lung cancer (NSCLC), with response rates comparable to mAbs in early-phase trials .
  • Anti-PD-1 mAbs (e.g., Nivolumab): Achieve objective response rates (ORRs) of 28% in melanoma and 18% in NSCLC .
  • Anti-PD-L1 mAbs (e.g., Atezolizumab) : Demonstrate ORRs of 17% in NSCLC and 36% in PD-L1-positive tumors .

Toxicity Profiles

  • This compound : Preclinical studies report minimal immune-related adverse events (irAEs), though human data are pending .
  • Anti-PD-1/PD-L1 mAbs : Grade 3–4 toxicities (e.g., pneumonitis, colitis) occur in 9–14% of patients .
  • Small Molecules (e.g., BMS-202) : Lower incidence of irAEs compared to mAbs, attributed to selective PD-L1 binding .

Biomarker Correlations

  • PD-L1 Expression : Anti-PD-1/PD-L1 mAbs show higher efficacy in PD-L1-positive tumors (ORR = 36% vs. 0% in PD-L1-negative tumors) . This compound’s efficacy may depend less on PD-L1 expression due to alternative mechanisms .
  • Tumor Mutational Burden (TMB) : Both mAbs and small molecules benefit from high TMB, but clinical validation for this compound is ongoing .

Combination Therapies

  • This compound : Synergizes with chemotherapy in preclinical models, enhancing progression-free survival (PFS) in PD-L1-low tumors .
  • Anti-PD-1 + Chemotherapy: Improves PFS in NSCLC (hazard ratio = 0.56) compared to monotherapy .

Key Challenges :

  • Optimizing pharmacokinetics for sustained target engagement.
  • Identifying robust biomarkers beyond PD-L1 expression.
  • Balancing immune activation and autoimmune toxicity.

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